molecular formula C16H23FN2O4S2 B2864644 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1234860-96-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2864644
CAS No.: 1234860-96-8
M. Wt: 390.49
InChI Key: KEWFLPATTLQUBH-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Sulfides and reduced piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)methylbenzenesulfonamide: Lacks the cyclopropylsulfonyl group.

    4-fluoro-2-methylbenzenesulfonamide: Lacks the piperidine ring.

    Cyclopropylsulfonylpiperidine: Lacks the benzenesulfonamide moiety.

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylsulfonyl group enhances its stability and binding affinity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFLPATTLQUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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